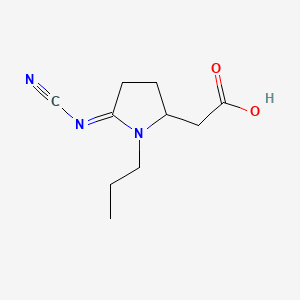
2-(5-Cyanoimino-1-propylpyrrolidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(5-Cyanoimino-1-propylpyrrolidin-2-yl)acetic acid” is an impurity of Pramipexole, which is an agonist of dopamine receptor D2, D3, and D4 . It is especially used as a D2-receptor agonist .
Physical And Chemical Properties Analysis
The compound appears as an off-white to light brown solid . It is slightly soluble in methanol . The melting point is between 96-98°C .Scientific Research Applications
Neuropharmacology
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid: has been identified as an impurity of Pramipexole , which is a dopamine receptor agonist . This connection suggests potential applications in neuropharmacological research, particularly in the study of Parkinson’s disease and other disorders related to dopamine deficiency. The compound could be used to understand the pharmacokinetics and metabolic pathways of Pramipexole.
Proteomics
As a biochemical for proteomics research, this compound can be utilized in the study of protein interactions and functions . It may serve as a reagent in assays to identify protein modifications or to screen for interactions with other small molecules, which is crucial for understanding cellular processes and disease mechanisms.
Medicinal Chemistry
In medicinal chemistry, rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid can be used as a reference substance for drug impurities . This application is vital for quality control and ensuring the safety and efficacy of pharmaceutical products.
Biochemical Research
The compound’s role as a biochemical suggests its use in various biochemical research applications, such as enzyme inhibition studies or as a substrate in enzymatic reactions to explore enzyme specificity and mechanism .
Analytical Benchmarking
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid: can be employed as a standard in analytical methods such as chromatography or mass spectrometry . It can help in the calibration of instruments and validation of analytical procedures, ensuring accurate measurement of other substances.
properties
IUPAC Name |
2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJDKVSQPUYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=NC#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

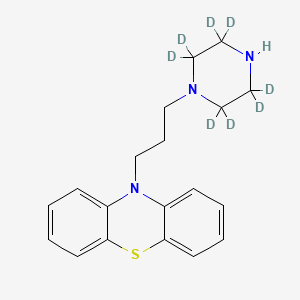
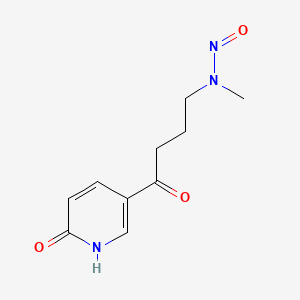
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)

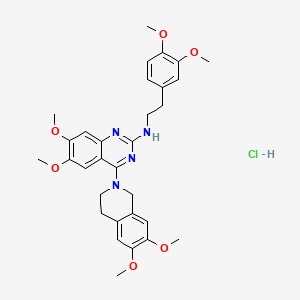
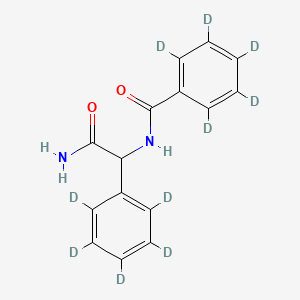
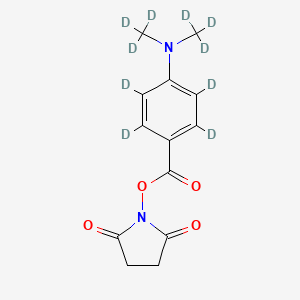
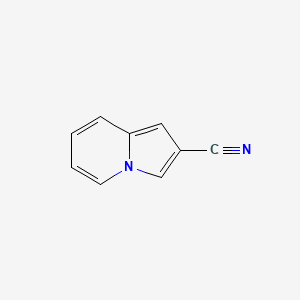
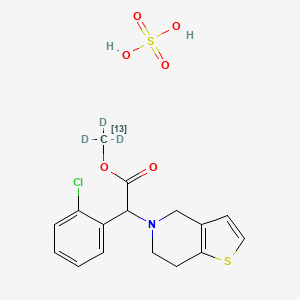
![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)